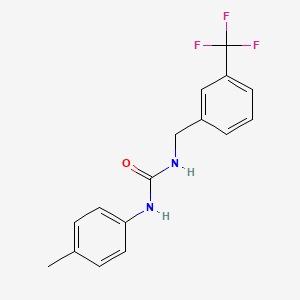

![molecular formula C27H31N5O3 B2499626 2-苄基-N-环戊基-4-(3-甲基丁基)-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑-8-甲酰胺 CAS No. 1242994-26-8](/img/structure/B2499626.png)

2-苄基-N-环戊基-4-(3-甲基丁基)-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" is a complex organic molecule that likely belongs to the class of triazoloquinazolines. This class of compounds has been studied for various biological activities, including antihypertensive effects. The structure suggests the presence of multiple functional groups, such as a triazolone ring fused to a quinazoline moiety, a carboxamide group, and various alkyl substituents, which could contribute to its chemical and biological properties.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the cyclocondensation of an amino-substituted quinazolinone with one-carbon donors. For instance, a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one, which in turn was prepared from methyl anthranilate using a novel route . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the use of cyclopentyl and 3-methylbutyl substituents in the condensation process.

Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by a fused triazole and quinazoline ring system. The presence of a 1,5-dioxo group indicates oxidation at specific positions on the triazolone ring. The benzyl and cyclopentyl groups are likely attached to the quinazoline core, while the 3-methylbutyl substituent may be linked to the triazole ring. The carboxamide moiety at the 8-position suggests a potential site for further chemical modification or interaction with biological targets.

Chemical Reactions Analysis

Triazoloquinazolines can undergo various chemical reactions, particularly at reactive sites such as lactam groups. For example, a novel 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one was synthesized and further transformed to yield a variety of heterocyclic derivatives . The inherent lactam group in these molecules can be chemically modified, indicating that the compound may also be amenable to such transformations, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" are not provided, related triazoloquinazoline compounds typically exhibit significant antihypertensive activity . The physical properties such as solubility, melting point, and stability would depend on the functional groups present and their arrangement in the molecule. Chemical properties like reactivity and the potential for further derivatization would be influenced by the presence of the lactam group and other reactive sites within the molecule. Characterization techniques such as NMR, IR, and mass spectrometry are commonly used to confirm the structure of such compounds .

科学研究应用

合成和化学反应

对相关化合物的研究通常侧重于开发新的杂环化合物的合成方法,包括三唑喹唑啉,因为它们具有潜在的生物活性。例如,研究已经描述了通过苯甲酰胺和异氰酸酯参与的反应合成各种杂环化合物,从而形成噁唑喹唑酮和噁唑喹唑酮。这些方法为合成复杂分子奠定了基础,潜在地包括(Chern et al., 1988)中提到的化合物。

生物活性和应用

已经探索了诸如三唑喹唑啉等杂环化合物的各种生物活性,这可能暗示了所提到的特定化合物的应用:

抗菌和抗真菌性能

已合成新型三唑喹唑啉衍生物,并评估其抗菌和抗真菌活性,显示出作为抗微生物药物对抗一系列病原体的潜力(Zeydi等,2017)。这表明了类似化合物在开发新的抗微生物药物中的潜在用途。

镇痛活性

已制备了一些新的含喹唑啉基团的吡唑和三唑,并对其进行了镇痛活性筛选,揭示了这些化合物在疼痛管理中的潜力(Saad et al., 2011)。

抗氧化和抗菌剂

报道了新型苯并噻唑基三唑喹唑啉衍生物的设计和合成,其中一些化合物显示出显著的抗氧化和抗菌活性,表明它们在治疗与氧化应激相关的疾病和感染中的有用性(Gadhave & Kuchekar, 2020)。

作用机制

The mechanism of action of 1,2,4-triazole-containing compounds is often related to their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

未来方向

The future directions for research on 1,2,4-triazole-containing compounds could include the development of new synthesis methods and the exploration of their potential pharmacological activities . Given their versatile biological activities, these compounds could be used in the development of new drugs for a variety of conditions .

属性

IUPAC Name |

2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3/c1-18(2)14-15-30-25(34)22-13-12-20(24(33)28-21-10-6-7-11-21)16-23(22)32-26(30)29-31(27(32)35)17-19-8-4-3-5-9-19/h3-5,8-9,12-13,16,18,21H,6-7,10-11,14-15,17H2,1-2H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUWQDVPGLICAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)

![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)

![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)

![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)

![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)

![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)

![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)